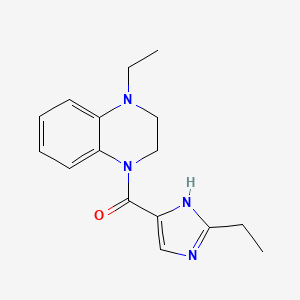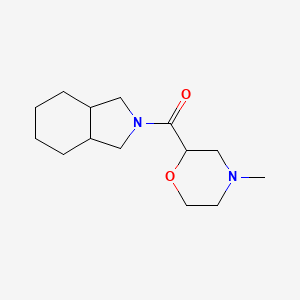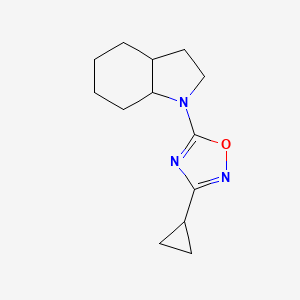![molecular formula C12H16N4S B7617195 2-(Piperidin-1-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thione](/img/structure/B7617195.png)
2-(Piperidin-1-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Piperidin-1-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thione is a chemical compound belonging to the class of triazolopyridines This compound features a triazolopyridine core structure, which is known for its diverse biological and chemical properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-1-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thione typically involves the following steps:
Formation of the Triazolopyridine Core: This can be achieved through a cyclization reaction involving hydrazinopyridine derivatives and suitable aldehydes or ketones[_{{{CITATION{{{_1{A facile and practical one-pot synthesis of [1,2,4]triazolo 4,3-.
Introduction of the Piperidin-1-ylmethyl Group: This step involves the reaction of the triazolopyridine core with piperidine or its derivatives under controlled conditions to introduce the piperidin-1-ylmethyl group[_{{{CITATION{{{1{A facile and practical one-pot synthesis of [1,2,4]triazolo 4,3-[{{{CITATION{{{_2{BJOC - Synthesis of ([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl ...](https://www.beilstein-journals.org/bjoc/articles/15/159).
Thionation: The final step involves converting the corresponding thiol derivative to the thione form using appropriate reagents such as Lawesson's reagent or phosphorus pentasulfide.
Industrial Production Methods: Industrial-scale production of this compound would likely involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 2-(Piperidin-1-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thione can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the thione group to sulfoxides or sulfones.
Reduction: Reduction reactions can reduce the thione group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the piperidin-1-ylmethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA, and sodium hypochlorite.
Reduction: Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties. Medicine: Research has explored its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors. Industry: Its unique chemical properties make it valuable in materials science, such as in the development of new polymers or coatings.
作用機序
The mechanism by which 2-(Piperidin-1-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thione exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate access. The molecular targets and pathways involved would vary based on the biological context, but common targets include enzymes involved in metabolic pathways or signaling cascades.
類似化合物との比較
2-(Piperidin-1-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-ol
2-(Piperidin-1-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-amine
2-(Piperidin-1-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Uniqueness: The presence of the thione group in 2-(Piperidin-1-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thione distinguishes it from its hydroxyl, amine, and carboxylic acid analogs. This group imparts different chemical reactivity and biological properties, making it a valuable compound in various applications.
特性
IUPAC Name |
2-(piperidin-1-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4S/c17-12-15-9-5-2-6-11(15)13-16(12)10-14-7-3-1-4-8-14/h2,5-6,9H,1,3-4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRIJVWZKIJWSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CN2C(=S)N3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Methyl-1-(2-oxa-7-azaspiro[4.4]nonan-7-ylmethyl)cyclohexan-1-ol](/img/structure/B7617119.png)
![2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-ylmethyl)-5-thiophen-2-yl-1,3,4-oxadiazole](/img/structure/B7617128.png)
![4-(1,3,3a,4,7,7a-hexahydroisoindol-2-yl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7617136.png)
![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl-(2-ethyl-1H-imidazol-5-yl)methanone](/img/structure/B7617149.png)

![N-[2-(tert-butylamino)-2-oxoethyl]-4-(4-fluorophenyl)-4-oxobutanamide](/img/structure/B7617165.png)
![1-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7617169.png)

![N-[1-[4-(2-methylimidazol-1-yl)phenyl]ethyl]acetamide](/img/structure/B7617186.png)
![(2-Chlorophenyl)-[2-(oxolan-2-yl)morpholin-4-yl]methanone](/img/structure/B7617192.png)


![2-[2-[(5-Methyloxolane-2-carbonyl)amino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7617215.png)
![1-[1-(3-Chlorophenyl)pyrrolidin-3-yl]-3-methylurea](/img/structure/B7617222.png)
